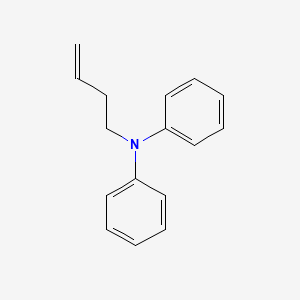
N-(But-3-en-1-yl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-3-en-1-yl)-N-phenylaniline is an organic compound that features a phenyl group attached to an aniline moiety, which is further substituted with a but-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-N-phenylaniline typically involves the reaction of aniline with but-3-en-1-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the but-3-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(But-3-en-1-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the but-3-en-1-yl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-(But-3-en-1-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(But-3-en-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(But-3-en-1-yl)-N-methylaniline: Similar structure but with a methyl group instead of a phenyl group.
N-(But-3-en-1-yl)-N-phenylhydroxylamine: Contains a hydroxylamine group instead of an aniline moiety.
N-(But-3-en-1-yl)-N-phenylacetamide: Features an acetamide group instead of an aniline moiety.
Uniqueness
N-(But-3-en-1-yl)-N-phenylaniline is unique due to its specific combination of a phenyl group and a but-3-en-1-yl group attached to an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50965-59-8 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-but-3-enyl-N-phenylaniline |
InChI |
InChI=1S/C16H17N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13H,1,3,14H2 |
InChI-Schlüssel |
ZDCHXEBBAPQSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



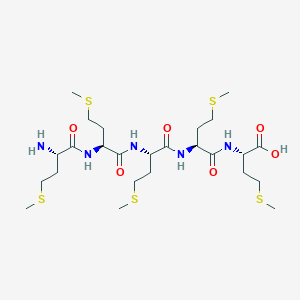
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
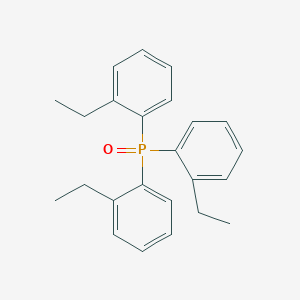
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


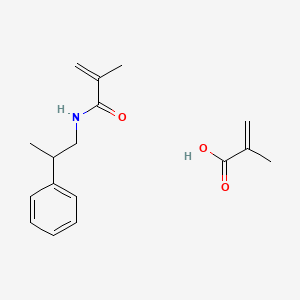
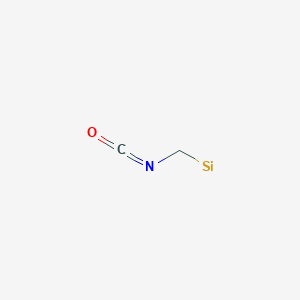
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)



